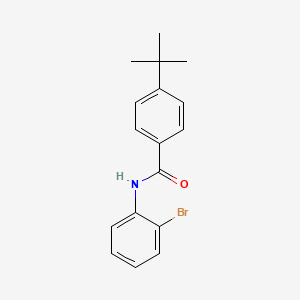

N-(2-bromophenyl)-4-tert-butylbenzamide

描述

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-4-tert-butylbenzamide involves various strategies, including directed metalation and catalyzed reactions. For instance, directed metalation has been utilized for the synthesis of N-tert-butyl-N-methyl-2-methoxybenzamide derivatives, showcasing a method that could potentially be applied to the synthesis of N-(2-bromophenyl)-4-tert-butylbenzamide by adjusting the substituents and reaction conditions (Reitz & Massey, 1990). Furthermore, palladium-catalyzed arylation processes offer a pathway for the functionalization of aromatic rings, which may be relevant for synthesizing such compounds (Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-bromophenyl)-4-tert-butylbenzamide has been elucidated through X-ray crystallography and spectroscopic methods, providing insights into their geometric configuration, intermolecular interactions, and stabilization mechanisms. For example, analysis of crystal structures has revealed the importance of π-π conjugation and hydrogen bonding in stabilizing the molecular configuration, which is crucial for understanding the structural properties of N-(2-bromophenyl)-4-tert-butylbenzamide analogs (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have shown a variety of reactivities, such as lithium-bromine exchange reactions, which could be relevant for further functionalization of N-(2-bromophenyl)-4-tert-butylbenzamide (Bailey et al., 2006). These reactions are influenced by solvent conditions and can lead to different products, highlighting the versatility and complexity of chemical transformations applicable to such compounds.

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and melting points, of compounds analogous to N-(2-bromophenyl)-4-tert-butylbenzamide are determined by their molecular structure. For instance, the solubility and crystalline nature of similar compounds can be significantly affected by substituents and intermolecular interactions, which is essential for the formulation and application of these compounds in various scientific domains (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds structurally related to N-(2-bromophenyl)-4-tert-butylbenzamide can be influenced by their functional groups and molecular structure. Studies on similar compounds have explored their reactivity patterns, electronic properties, and potential applications, providing a foundation for understanding the chemical behavior of N-(2-bromophenyl)-4-tert-butylbenzamide (Dwivedi & Kumar, 2019).

作用机制

Target of Action

N-(2-bromophenyl)-4-tert-butylbenzamide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in the Suzuki–Miyaura cross-coupling reaction, where the organoboron compound (in this case, N-(2-bromophenyl)-4-tert-butylbenzamide) transfers an organic group to a metal complex . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which N-(2-bromophenyl)-4-tert-butylbenzamide plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of N-(2-bromophenyl)-4-tert-butylbenzamide is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of N-(2-bromophenyl)-4-tert-butylbenzamide, like many chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that N-(2-bromophenyl)-4-tert-butylbenzamide may be relatively stable under a variety of conditions.

属性

IUPAC Name |

N-(2-bromophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUBHCBHXJYVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-4-tert-butylbenzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)

![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)

![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)

![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)